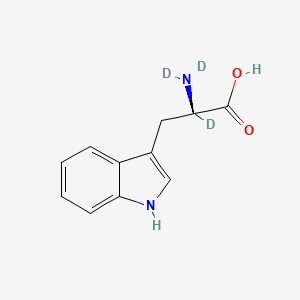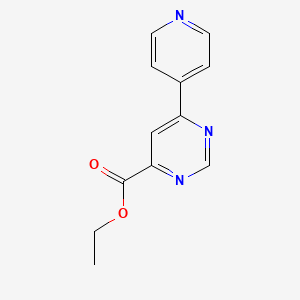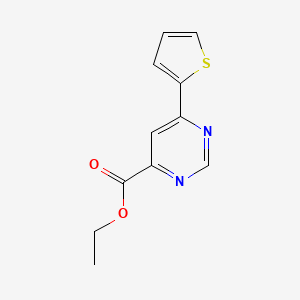
3-Chloro-7-ethynylisoquinoline
Vue d'ensemble
Description
3-Chloro-7-ethynylisoquinoline is a chemical compound with the molecular formula C11H6ClN . It has a molecular weight of 187.62 and a predicted density of 1.28±0.1 g/cm3 . The boiling point is predicted to be 335.4±22.0 °C .
Physical And Chemical Properties Analysis
3-Chloro-7-ethynylisoquinoline is predicted to have a density of 1.28±0.1 g/cm3 and a boiling point of 335.4±22.0 °C . Other physical and chemical properties such as solubility, polarity, and reactivity are not specified in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Modification
3-Chloro-7-ethynylisoquinoline serves as a foundational structure in various chemical synthesis and modification studies, emphasizing its utility in creating novel compounds with potential biological and pharmaceutical applications. One notable instance is the microwave-assisted synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminum metal as a catalyst, showcasing a high yield and confirming the structure through melting point measurements and NMR spectrometry (Song Bao-an, 2012). This method highlights the compound's role in generating quinolone derivatives, which are important in medicinal chemistry due to their broad spectrum of biological activities.
Biological Activity and Pharmaceutical Potential
The compound's derivatives have been explored for their biological activities, particularly in the context of antimicrobial and antitumor effects. A study on quinazolinone Schiff base derivatives, for instance, demonstrated significant cytotoxic effects against MCF-7 cells, indicating potential for cancer therapy through apoptotic pathways (M. Zahedifard et al., 2015). This research underscores the importance of structural modifications on 3-Chloro-7-ethynylisoquinoline in developing compounds with specific biological activities.
Antibacterial and Antimycotic Applications
Further extending its applications, derivatives of 3-Chloro-7-ethynylisoquinoline have been synthesized and tested for antimycotic activity, with several compounds showing strong inhibition against a range of microorganisms (Z. Cziáky et al., 1996). Additionally, novel chloroquinoline analogs have been developed with notable antibacterial and antioxidant activities, highlighting the compound's versatility in contributing to new antibacterial agents (Bayan Abdi et al., 2021).
Propriétés
IUPAC Name |
3-chloro-7-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c1-2-8-3-4-9-6-11(12)13-7-10(9)5-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXHETUOFIXNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CN=C(C=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-ethynylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide](/img/structure/B1484545.png)


![trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484550.png)


![N-(2-{1-[3-(Trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B1484554.png)
![1-(5-Fluoro-2-trifluoromethyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484556.png)





